molecular formula C8H7N B588561 3-Ethynylaniline-d4 CAS No. 1794883-73-0

3-Ethynylaniline-d4

Cat. No. B588561
CAS RN: 1794883-73-0
M. Wt: 121.175
InChI Key: NNKQLUVBPJEUOR-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylaniline-d4 is a terminal alkyne . It is also known as (3-Ethynylphenyl)amine-d4 .


Synthesis Analysis

3-Ethynylaniline can be prepared by the reduction of 3-ethylnylnitrobenzene . It may also be used in the synthesis of certain benzoxazine monomers .


Molecular Structure Analysis

The molecular formula of this compound is C8H3D4N . The InChI representation is InChI=1/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 121.17 g/mol . The exact mass is 117.057849228 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 240.5±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.7±3.0 kJ/mol . The flash point is 111.0±17.9 °C . The index of refraction is 1.590 . The molar refractivity is 37.4±0.4 cm3 . It has 1 hydrogen bond donor and 1 hydrogen bond acceptor . It has 1 freely rotating bond . The polar surface area is 26 Å2 . The polarizability is 14.8±0.5 10-24 cm3 . The surface tension is 47.4±5.0 dyne/cm . The molar volume is 111.0±5.0 cm3 .

Scientific Research Applications

Organic Synthesis and Catalysis

Research shows that 2-ethynylanilines, closely related to 3-Ethynylaniline-d4, have been utilized in various catalytic processes to synthesize indoles, quinolines, and other heterocyclic compounds. For instance, Sakai et al. (2008) demonstrated that using InBr3 to catalyze 2-ethynylanilines leads to polysubstituted indoles and quinolines depending on the terminal substituent group, showcasing the versatility of ethynylanilines in synthesizing polyfunctionalized derivatives (Sakai et al., 2008). Similarly, the palladium-catalyzed synthesis of 3-acylated indoles from 2-ethynylanilines reveals the potential of such compounds in constructing polyheterocyclic compounds useful in sensing applications (Ri‐Yuan Tang et al., 2013).

Materials Science and Dye-Sensitized Solar Cells (DSSCs)

In materials science, particularly in the development of dye-sensitized solar cells (DSSCs), ethynyl-aniline derivatives have shown promise. A study by Song et al. (2016) explored how the position of an ethynyl group affects the spectral response and photovoltage performance of benzothiadiazole-based D–A–π–A dyes in DSSCs. Their findings indicate that strategic placement of the ethynyl group can significantly enhance the open-circuit voltage and overall efficiency of the solar cells, highlighting the importance of ethynyl-aniline derivatives in optimizing DSSCs (Song et al., 2016).

Electrochemical Applications

Mehrdadian et al. (2021) investigated the electrochemical oxidation of 4-ethynylaniline, revealing its potential in green electrochemical protocols for the synthesis of diazine compounds. Their work emphasizes the role of ethynylanilines in developing sustainable chemical processes and their antibiotic activity, further illustrating the compound's versatility beyond traditional organic synthesis (Mehrdadian et al., 2021).

Novel Reaction Mechanisms

Inamoto et al. (2012) presented a facile synthesis of 3-carboxylated indoles through a process that includes cyclization of 2-ethynylanilines followed by CO2 fixation, a reaction that proceeds without the need for transition metal catalysts. This study showcases an innovative approach to CO2 fixation, potentially contributing to the development of greener chemical processes (Inamoto et al., 2012).

Safety and Hazards

When handling 3-Ethynylaniline-d4, it is recommended to use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas .

Mechanism of Action

Target of Action

3-Ethynylaniline-d4 is a deuterated derivative of 3-Ethynylaniline . It is primarily used as a biochemical reagent in life science research It is known to be used in the synthesis of various compounds, suggesting its role in interacting with multiple molecular targets .

Mode of Action

The mode of action of this compound involves its interaction with its targets through chemical reactions. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields .

Biochemical Pathways

Given its role as a click chemistry reagent, it is likely involved in the synthesis of various biochemical compounds .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical reactions it is involved in. As a click chemistry reagent, it can contribute to the synthesis of various compounds, potentially leading to diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific experimental conditions, such as temperature, pH, and the presence of other chemical reagents. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

3-Ethynylaniline-d4 interacts with various biomolecules in biochemical reactions. The Alkyne group in this compound can react with molecules containing Azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its Alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction allows for the creation of complex molecules from simpler ones, potentially influencing enzyme activity, biomolecular interactions, and gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Ethynylaniline-d4 can be achieved by the Sonogashira coupling reaction between 3-iodoaniline-d4 and ethynyl-d4 magnesium bromide.", "Starting Materials": [ "3-iodoaniline-d4", "ethynyl-d4 magnesium bromide" ], "Reaction": [ "Prepare ethynyl-d4 magnesium bromide by reacting ethynyl-d4 lithium with magnesium bromide in diethyl ether.", "Dissolve 3-iodoaniline-d4 in a mixture of tetrahydrofuran and water.", "Add the ethynyl-d4 magnesium bromide to the 3-iodoaniline-d4 solution.", "Add a catalytic amount of copper(I) iodide and triphenylphosphine to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

1794883-73-0

Molecular Formula

C8H7N

Molecular Weight

121.175

IUPAC Name

2,3,4,6-tetradeuterio-5-ethynylaniline

InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i3D,4D,5D,6D

InChI Key

NNKQLUVBPJEUOR-LNFUJOGGSA-N

SMILES

C#CC1=CC(=CC=C1)N

synonyms

(3-Ethynylphenyl)amine-d4;  (m-Aminophenyl)acetylene-d4;  1-Amino-3-ethynylbenzene-d4;  3-Acetylenylaniline-d4;  3-Amino-1-ethynylbenzene-d4;  3-Ethynylaniline-d4;  3-Ethynylbenzenamine-d4;  m-Ethynylaniline-d4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.